5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE
Overview
Description
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE is a complex organic compound with a unique structure that includes a cyclohepta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, esterification, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
5,7-DIETHYL 2-BENZYL-1,3-DIMETHYL-6-OXO-2H,6H-CYCLOHEPTA[C]PYRROLE-5,7-DICARBOXYLATE is unique due to its cyclohepta[c]pyrrole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 2-benzyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-5-29-23(27)20-12-18-15(3)25(14-17-10-8-7-9-11-17)16(4)19(18)13-21(22(20)26)24(28)30-6-2/h7-13H,5-6,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWSOILHDISHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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